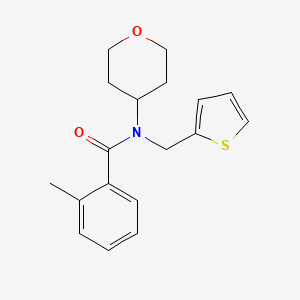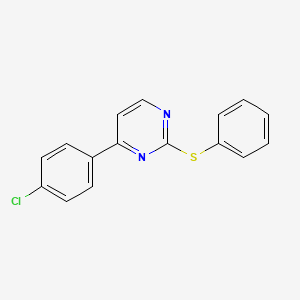![molecular formula C21H25BrN2O2 B2932210 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-04-2](/img/structure/B2932210.png)
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O2 and its molecular weight is 417.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, due to its complex structure, may be involved in a variety of chemical reactions and possess unique properties. Similar compounds, such as imidazole derivatives, are often explored for their chemical reactivity and potential to form various complexes. For instance, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been extensively reviewed, highlighting their preparation, properties, and applications, including spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011). These insights could be relevant to understanding the applications and behavior of the target compound in scientific research.
Photoluminescence and Optoelectronic Applications
Compounds containing imidazole or pyridine units, similar to the target compound, have been investigated for their potential in optoelectronic materials. The incorporation of such units into π-extended conjugated systems has been shown to be valuable for creating novel materials for applications such as organic light-emitting diodes (OLEDs), photoluminescent materials, and photoelectric conversion elements. A review of quinazolines and pyrimidines, including their derivatives, highlights their role in developing luminescent and electroluminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests that the target compound could be explored for similar applications, given its structural complexity and potential for electronic interaction.
Biological and Medicinal Applications
Although the provided search did not yield direct studies on the specific compound this compound, compounds with similar structures, such as imidazole and pyrimidine derivatives, often exhibit a wide range of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory effects, making them of interest in drug discovery and medicinal chemistry research. For example, pyrimidine-based optical sensors have shown significant biological relevance and are used in a variety of sensing applications due to their ability to form coordination and hydrogen bonds, which could be an area to explore for the target compound as well (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
Similar pyridinium compounds have been observed to interact with dianionic dyes . These interactions can potentially influence the behavior of the dye, which may have implications in various biochemical processes.
Mode of Action
It has been observed that similar pyridinium compounds form dye-surfactant ion-pairs and premicellar dye–surfactant aggregates in the sub-micellar region . This suggests that the compound may interact with its targets through ion-pair formation and aggregation, leading to changes in the targets’ behavior.
Biochemical Pathways
Similar pyridinium compounds have been used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . This suggests that the compound may play a role in oxidation reactions, potentially affecting related biochemical pathways.
Result of Action
The formation of dye-surfactant ion-pairs and aggregates suggests potential changes in the behavior of the targets, which could have downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar pyridinium compounds have shown concentration-dependent inhibitory effects . Additionally, the effectiveness of these compounds was maintained over a period of time, although it decreased at higher temperatures . This suggests that factors such as concentration and temperature can influence the action of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O2.BrH/c1-2-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-3-5-9-17)23-15-7-6-10-20(22)23;/h3-5,8-9,11-14,24H,2,6-7,10,15-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQYOQAJXSANHC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

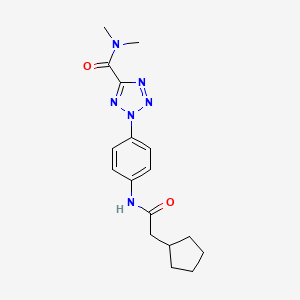
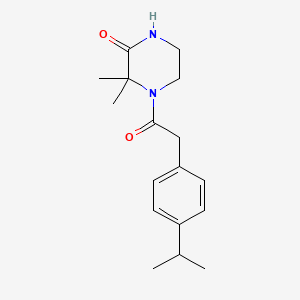

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2932143.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)
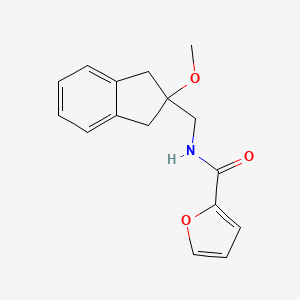
![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)
